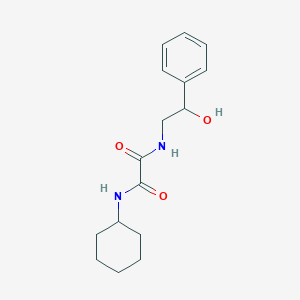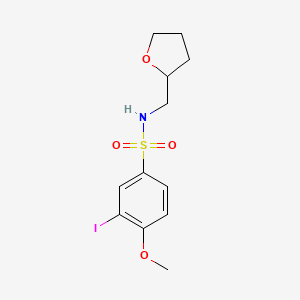![molecular formula C17H19ClN2O5S2 B4167987 3-chloro-4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4167987.png)
3-chloro-4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide
説明
3-chloro-4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first discovered as a Janus kinase (JAK) inhibitor, which means that it can selectively block the activity of certain enzymes involved in the immune response.
作用機序
3-chloro-4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide works by selectively inhibiting the activity of JAK enzymes, which are involved in the signaling pathways that regulate immune responses. By blocking the activity of JAK enzymes, 3-chloro-4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide can prevent the production of cytokines and other immune system molecules that contribute to inflammation and tissue damage. This results in a decrease in disease activity and symptoms in patients with autoimmune and inflammatory diseases.
Biochemical and physiological effects:
3-chloro-4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide has been shown to have several biochemical and physiological effects in preclinical and clinical studies. It can reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase the levels of anti-inflammatory cytokines, such as interleukin-10. 3-chloro-4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide can also reduce the infiltration of immune cells into inflamed tissues, which can prevent tissue damage and improve clinical outcomes.
実験室実験の利点と制限
3-chloro-4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide has several advantages for lab experiments, such as its high potency and selectivity for JAK enzymes. This makes it a useful tool for studying the role of JAK enzymes in various biological processes. However, 3-chloro-4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide also has some limitations, such as its relatively low solubility in water and its potential for off-target effects. These limitations should be taken into account when designing experiments using 3-chloro-4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide.
将来の方向性
There are several potential future directions for research on 3-chloro-4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide. One area of interest is the development of more selective JAK inhibitors that can target specific JAK enzymes involved in different immune responses. Another area of interest is the investigation of the long-term safety and efficacy of 3-chloro-4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide in patients with autoimmune and inflammatory diseases. Finally, 3-chloro-4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide could also be studied for its potential use in other diseases, such as cancer, where the immune system plays a role in disease progression.
科学的研究の応用
3-chloro-4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide has been studied extensively for its potential therapeutic applications in various autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing disease activity and improving clinical outcomes in preclinical and clinical studies. 3-chloro-4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide has also been investigated for its potential use in preventing organ transplant rejection, as it can suppress the immune response that leads to rejection.
特性
IUPAC Name |
3-chloro-4-methoxy-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O5S2/c1-25-17-9-8-15(12-16(17)18)26(21,22)19-13-4-6-14(7-5-13)27(23,24)20-10-2-3-11-20/h4-9,12,19H,2-3,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUZGIVEILCMNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methoxybenzamide](/img/structure/B4167907.png)
![N-{1-[4-ethyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methoxybenzamide](/img/structure/B4167915.png)

![5,5'-[1,4-phenylenebis(methylenethio)]bis(1-benzyl-1H-tetrazole)](/img/structure/B4167931.png)
![methyl 7-(5-bromo-2-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4167946.png)
![7-isopropyl-1,3-dimethyl-8-{[2-(4-morpholinyl)-2-oxoethyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4167963.png)
![methyl 2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4167964.png)
![N-(5-{[2-(acetylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-2-(1H-benzimidazol-2-ylthio)acetamide](/img/structure/B4167973.png)


![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)alaninamide](/img/structure/B4167998.png)
amino]-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4168003.png)
![4-chloro-N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4168009.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4168017.png)